Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

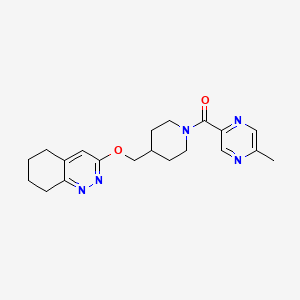

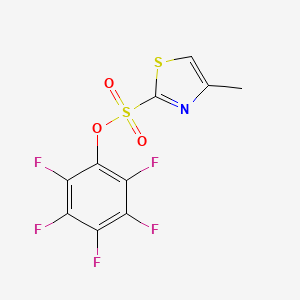

“Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate” is a chemical compound with the IUPAC name 2,3,4,5,6-pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate . It has a molecular weight of 345.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current data .Aplicaciones Científicas De Investigación

Synthesis of β-Sultams

Pentafluorophenyl sulfonates, including Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate, have been utilized in the stereoselective synthesis of β-sultams. A one-pot synthesis approach for these compounds involves mild N−O bond cleavage followed by intramolecular cyclization, highlighting the utility of pentafluorophenyl sulfonate as a valuable precursor for sulfonamides. This process demonstrates the potential of pentafluorophenyl sulfonates in synthesizing complex molecular structures efficiently (Lewis et al., 2006).

Synthesis of Methyl 4-Pentafluorosulfanylphenyl Sulfoximines

Researchers have developed a cost-effective and high-yielding synthetic route to methyl 4-pentafluorosulfanylphenyl sulfoximines starting from the corresponding sulfide. The process involves converting the intermediate N-cyano sulfoximine into N-(1H)-tetrazole and modifying the NH-sulfoximine through N-arylation and N-alkylation reactions. This work showcases the versatility of pentafluorophenyl sulfonate derivatives in synthesizing sulfoximines (Hendriks et al., 2014).

Development of Activated Sulfonate Esters

The synthesis of pentafluorophenyl (PFP) sulfonate esters from aryl and heteroaryl boronic acids has been reported. The process employs a copper-catalyzed oxidative method to convert sulfinate intermediates into sulfonate esters. This research illustrates the broad applicability of PFP esters in chemical synthesis, offering a wide range of compounds in good yields (Vedovato et al., 2018).

Alternative to Sulfonyl Chlorides

Heterocyclic pentafluorophenyl sulfonate esters have been identified as shelf-stable alternatives to sulfonyl chlorides. These esters are easily prepared from thiols and react readily with primary and secondary amines to produce sulfonamides in high yields. This finding opens new pathways for the synthesis of sulfonamides, providing a more stable and efficient alternative to traditional methods (Bornholdt et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of Pentafluorophenyl 4-methyl-1,3-thiazole-2-sulfonate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific molecular structure .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methyl-1,3-thiazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F5NO3S2/c1-3-2-20-10(16-3)21(17,18)19-9-7(14)5(12)4(11)6(13)8(9)15/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLNSYJKMQNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)

![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)

![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)

![2,2-Difluoro-6-azaspiro[3.4]octane](/img/structure/B2957935.png)

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)

![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)

![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)